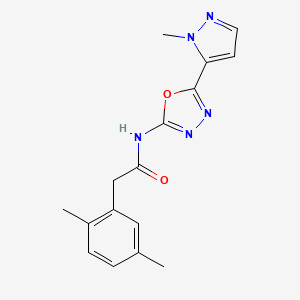
2-(2,5-dimethylphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,5-dimethylphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide" is a molecule that likely contains multiple functional groups, including a 1,3,4-oxadiazole ring, a pyrazole ring, and an acetamide linkage. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazole derivatives has been extensively studied due to their pharmacological properties.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds typically involves multiple steps, starting from an appropriate acid or ester precursor. For instance, in the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, 2,4-dimethylcarbolic acid was used as a starting material, which was then converted through several intermediates to the final molecules with various functional groups . Similarly, other studies have shown the conversion of aromatic acids into esters, hydrazides, and then 1,3,4-oxadiazole derivatives . These methods often involve refluxing with reagents like hydrazine, carbon disulfide, and chloroacetyl chloride, followed by reactions with electrophiles to introduce N-substituted groups .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by spectral data analysis, including IR, 1H-NMR, and mass spectrometry. These techniques confirm the presence of the oxadiazole ring and the substitution patterns on the molecule . The core structure of the oxadiazole ring is crucial for the biological activity of these compounds, and the substituents on this core can significantly influence their pharmacological properties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are typically nucleophilic substitutions, esterifications, and ring closure reactions. For example, the thiol group in the oxadiazole ring can undergo substitution reactions with various electrophiles to yield N-substituted acetamides . These reactions are often carried out in polar aprotic solvents using bases like potassium hydroxide or sodium hydride to facilitate the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their functional groups and molecular structure. These compounds have shown substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory activity against enzymes like lipoxygenase and cholinesterases . The presence of electron-donating or electron-withdrawing groups on the aromatic rings can affect the acidity, basicity, and overall reactivity of these molecules. Additionally, the lipophilicity of the compounds can be tailored by modifying the substituents, which in turn can affect their pharmacokinetic properties and biological activity.
Applications De Recherche Scientifique
Novel Antipsychotic Agents
A study describes the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, aiming for antipsychotic-like profiles without dopamine receptor interaction. These compounds were evaluated for their potential as novel antipsychotic agents, highlighting a specific focus on modifying chemical structures to achieve desired biological effects without common drug side effects (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
Another research focuses on pyrazole-acetamide derivatives, synthesizing novel Co(II) and Cu(II) coordination complexes. These studies not only explore the self-assembly processes facilitated by hydrogen bonding but also evaluate the antioxidant activities of the compounds and their complexes, indicating significant potential in oxidative stress mitigation (Chkirate et al., 2019).
FLAP Inhibitor for Pharmacokinetics
Research on a novel five-lipoxygenase activity protein (FLAP) inhibitor demonstrates a targeted approach to developing compounds with excellent pharmacokinetics properties. This study emphasizes the compound's synthesis, including its labeling with carbon-14 and deuterium, showcasing its potential in medicinal chemistry and drug development (Latli et al., 2015).
Herbicide and Fungicide Activities
The study on chloroacetamide derivatives provides insight into their use as selective herbicides, demonstrating the broad application of acetamide derivatives in agriculture for controlling unwanted flora with minimal environmental impact (Weisshaar & Böger, 1989).
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-4-5-11(2)12(8-10)9-14(22)18-16-20-19-15(23-16)13-6-7-17-21(13)3/h4-8H,9H2,1-3H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRJCJNAFJPUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=NN=C(O2)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


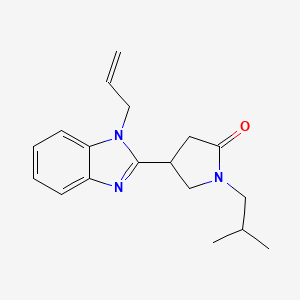
![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)


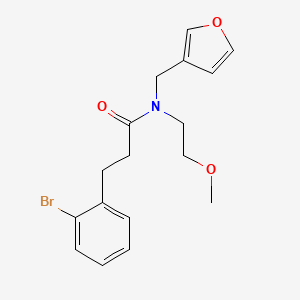
![2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B3017485.png)
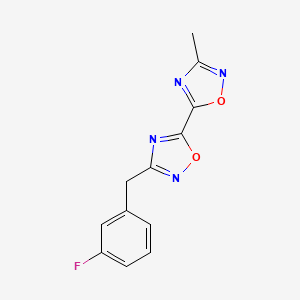
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3017492.png)
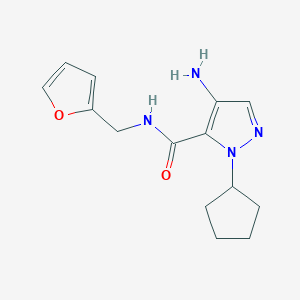
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one](/img/structure/B3017496.png)
![N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3017497.png)
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)